

In-Depth Technical Guide: *tert*-Butyl [4,4'-bipiperidine]-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl [4,4'-bipiperidine]-1-carboxylate

Cat. No.: B112094

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CAS Number: 171049-35-7

A Versatile Building Block in Modern Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-butyl [4,4'-bipiperidine]-1-carboxylate**, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, outlines its synthesis, and explores its significant applications in the development of novel therapeutics, including treatments for neurological disorders and its emerging role in innovative drug modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

***tert*-Butyl [4,4'-bipiperidine]-1-carboxylate**, also known as N-Boc-4,4'-bipiperidine, is a heterocyclic compound featuring a bipiperidine scaffold with one of the piperidine nitrogens protected by a *tert*-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and facilitates its use in multi-step organic syntheses. The bipiperidine core provides a rigid and three-dimensional structure, a desirable feature in drug design for optimizing interactions with biological targets.

Table 1: Physicochemical Properties of ***tert*-Butyl [4,4'-bipiperidine]-1-carboxylate**

Property	Value
CAS Number	171049-35-7
Molecular Formula	C ₁₅ H ₂₈ N ₂ O ₂
Molecular Weight	268.40 g/mol
Appearance	Solid
Purity	Typically ≥95%
Storage Temperature	2-8°C

Synthesis of tert-Butyl [4,4'-bipiperidine]-1-carboxylate

The synthesis of **tert-butyl [4,4'-bipiperidine]-1-carboxylate** can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of N-Boc-4-piperidone with piperidine.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of **tert-butyl [4,4'-bipiperidine]-1-carboxylate** via reductive amination.

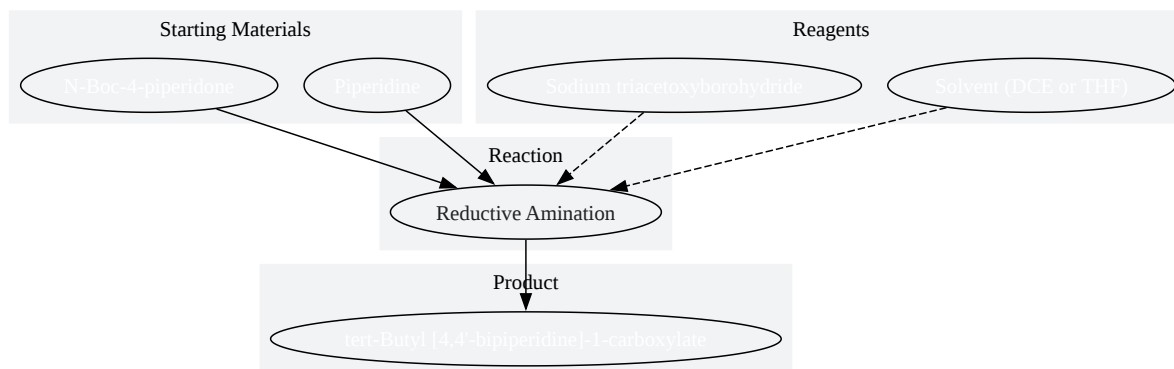
Materials:

- N-Boc-4-piperidone
- Piperidine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of N-Boc-4-piperidone (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in an anhydrous solvent such as DCE or THF, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a designated period to facilitate the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
- Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction, quench by the addition of a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield **tert-butyl [4,4'-bipiperidine]-1-carboxylate**.^{[1][2]}

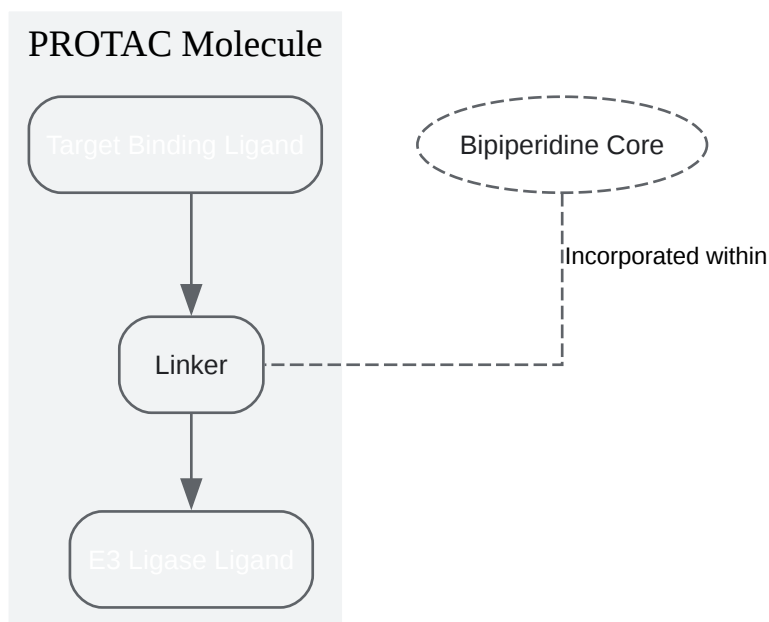


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Caption: Synthetic pathway from the core compound to Bilastine.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The rigid nature of the bipiperidine scaffold makes **tert-butyl [4,4'-bipiperidine]-1-carboxylate** and its derivatives attractive candidates for use as linkers in PROTAC design. [3] Derivatives such as tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate are specifically designed as PROTAC linkers. [3] DOT Diagram: Role as a PROTAC Linker



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Caption: Conceptual structure of a PROTAC utilizing a bipiperidine-based linker.

Conclusion

tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid bipiperidine scaffold and the presence of a readily cleavable Boc protecting group make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. Its established role as an intermediate in the synthesis of approved drugs like Bilastine, coupled with its potential in emerging therapeutic modalities such as PROTACs, underscores its continued importance for researchers and professionals in the field of drug discovery and development. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for the effective utilization of this important chemical entity.

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- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl [4,4'-bipiperidine]-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112094#tert-butyl-4-4-bipiperidine-1-carboxylate-cas-number]

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